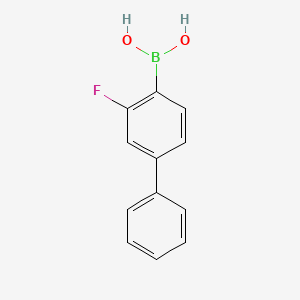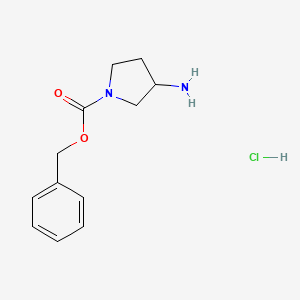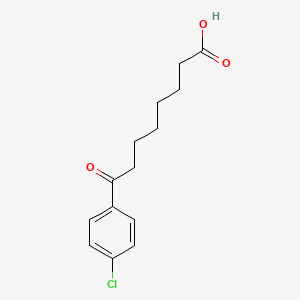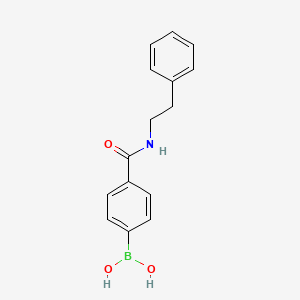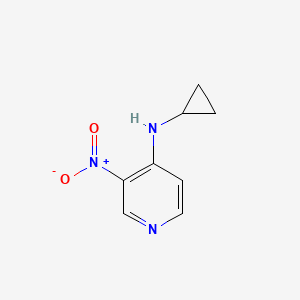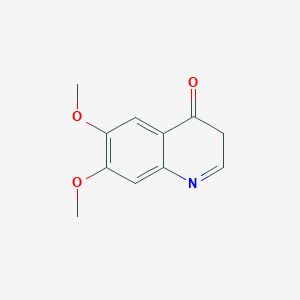
6,7-dimethoxyquinolin-4(3H)-one
Vue d'ensemble
Description
6,7-dimethoxyquinolin-4(3H)-one, also known as DMQ, is a heterocyclic organic compound that has been of interest in scientific research due to its potential therapeutic effects. DMQ is a derivative of quinoline and has been synthesized using various methods.
Applications De Recherche Scientifique
Cerebroprotective Activity
6,7-Dimethoxyquinazolin-4(3H)-one derivatives have shown promising cerebroprotective properties. A study synthesized novel derivatives with neuroactive amino acids and dipeptides, finding some compounds with significant cerebrotropic activity, which could be useful for treating neurodegenerative processes like Alzheimer's disease and cerebral ischemia (Chiriapkin et al., 2022).
Synthesis and Evaluation of Sigma-2 Receptor Probe
Research on derivatives of 6,7-dimethoxyquinolin-4(3H)-one has led to the development of probes for sigma-2 receptors, which are relevant in studying neurological processes and potentially in drug development (Xu et al., 2005).
Potential in Treating Hypertension
Certain analogs of 3-benzylquinazolin-4(3H)-ones, like DFMQ-19, show potential as drug candidates for hypertension treatment. Studies have developed methods to determine these compounds in plasma and explored their pharmacokinetics (Chang et al., 2016).
Vasorelaxant and Antihypertensive Effects
6,7-Dimethoxyquinazolin-4(3H)-one derivatives have demonstrated vasorelaxant and antihypertensive effects, offering potential therapeutic applications in hypertension management. These effects are achieved through the inhibition of calcium flux (Li et al., 2016).
Novel Reactions for Chemical Synthesis
6,7-Dimethoxyquinolin-4(3H)-one derivatives have been utilized in various novel chemical reactions, contributing to advancements in organic synthesis and the development of new synthetic methodologies (Nyerges et al., 2005).
Photolabile Protecting Group
Studies have explored the use of brominated hydroxyquinoline, a derivative, as a photolabile protecting group for carboxylic acids, with applications in biological research and chemistry (Fedoryak & Dore, 2002).
Anticonvulsant Properties
1-Aryl-6,7-dimethoxy-3,4-dihydroisoquinoline derivatives have displayed significant anticonvulsant effects in animal models, suggesting potential therapeutic applications in epilepsy treatment (Gitto et al., 2009).
Synthetic Routes to Other Compounds
Efficient synthetic routes to 3-aminoquinolines from 6,7-dimethoxyquinolin-4(3H)-one derivatives have been developed, facilitating the synthesis of pharmacologically relevant compounds (Wang et al., 2004).
Synthesis of Enantiomers
Dynamic kinetic resolution has been used to synthesize both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, highlighting the compound's utility in stereoselective synthesis (Paál et al., 2008).
Anticancer Agents
6,7-Methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives, structurally related to 6,7-dimethoxyquinolin-4(3H)-one, have shown potent anticancer activities, suggesting their potential as new leads in cancer therapy (Chen et al., 2013).
Alkaloid Synthesis
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile has been used in the synthesis of various alkaloids, demonstrating its versatility in organic and medicinal chemistry (Blank & Opatz, 2011).
Development of New Medications
Synthesis of key intermediates like 6,7-dimethoxyquinolin-4(3H)-one is crucial in the development of new medications, as exemplified by the synthesis of cabozantinib, a cancer drug (Fang et al., 2019).
Propriétés
IUPAC Name |
6,7-dimethoxy-3H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPZXZSDYBVSQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)CC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625989 | |
| Record name | 6,7-Dimethoxyquinolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxyquinolin-4(3H)-one | |
CAS RN |
304904-61-8 | |
| Record name | 6,7-Dimethoxyquinolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

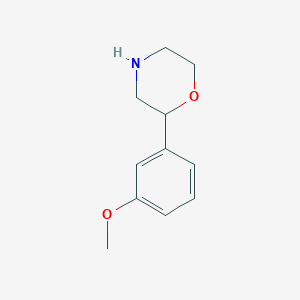
![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)
![[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1358601.png)
![1-[5-(2-Chlorophenyl)-2-furyl]methanamine](/img/structure/B1358607.png)
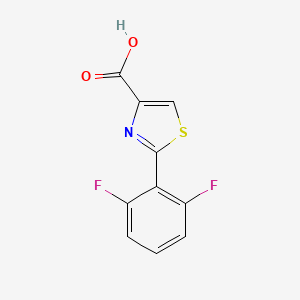
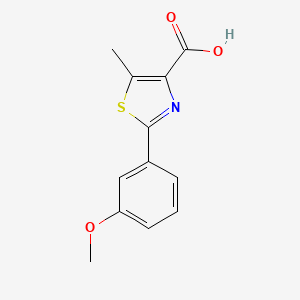
![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)
